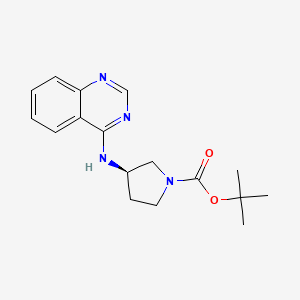
Boc-7-Fluoro-L-tryptophan
Vue d'ensemble
Description
Boc-7-Fluoro-L-tryptophan is a variant of the essential amino acid L-Tryptophan . It is used for pharmaceutical testing . The “Boc” in its name refers to the tert-butoxycarbonyl protective group attached to the molecule .
Synthesis Analysis
The synthesis of Boc-7-Fluoro-L-tryptophan involves complex chemical reactions. A detailed procedure for the synthesis of a similar compound, Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate, has been described . This process involves the use of N-Boc-L-tryptophan methyl ester as a starting material, and the reaction is facilitated by various catalysts . Enzymatic synthesis of fluorinated compounds has also been explored .Molecular Structure Analysis
The molecular formula of 7-Fluoro-L-tryptophan is C11H11FN2O2 . It has a molecular weight of 222.216 Da . The structure of the molecule includes a fluorine atom, which replaces a hydrogen atom in the indole ring of the tryptophan molecule .Chemical Reactions Analysis
The chemical reactions involving Boc-7-Fluoro-L-tryptophan are complex and require a deep understanding of organic chemistry. A study has described the direct C7 functionalization of tryptophan, which could be relevant to the chemical reactions of Boc-7-Fluoro-L-tryptophan . Another study discussed the catalytic stereoselective Mannich-type reactions for the construction of fluorinated compounds .Applications De Recherche Scientifique
1. Synthesis and Self-Assembly Behavior
Boc-7-Fluoro-L-tryptophan has been utilized in the synthesis of amphiphilic BAB triblock copolymers, potentially applicable in drug delivery systems. These copolymers exhibit self-assembly behavior influenced by hydrophobic block length, impacting aggregate size and critical micelle concentration. Their secondary structure formation, crucial for controlled drug release, is facilitated by the presence of t-Boc protected L-tryptophan, highlighting its significance in drug stabilization and release control (Voda et al., 2016).
2. Enzymatic Halogenation and Cross-Coupling Reactions
In a study exploring the modular synthesis of C5, C6, or C7 aryl-substituted tryptophan derivatives, Boc-7-Fluoro-L-tryptophan played a key role. The process involved biocatalytic halogenation followed by chemocatalytic Suzuki–Miyaura cross-coupling reactions and Boc protection, demonstrating its utility in creating novel derivatives for peptide or peptidomimetic synthesis (Frese et al., 2016).
3. Synthesis of Conformationally Constrained Tryptophan Analogs
The synthesis of tryptophan analogs, where the conformation is constrained by forming a seven-membered lactam, also incorporates Boc-protected tryptophan. This technique is significant in probing the bioactive conformation of opioid peptide sequences, demonstrating the compound's relevance in understanding peptide structure and activity (Pulka et al., 2007).
4. Fluorescent Protein Crosslink Discovery
An interesting application was found in a study where replacing a single tryptophan in cyclophilin A with 7-fluoro-tryptophan led to a unique photo-induced fluorescent protein crosslink. This crosslink generated a bright fluorophore, a finding that could pave the way for developing novel fluorescence probes and strategies for exploiting aromatic crosslinks in proteins (Lu et al., 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-(7-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNRKPATPNTCH-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236387 | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384102-00-4 | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384102-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B3027697.png)
![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)
![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)
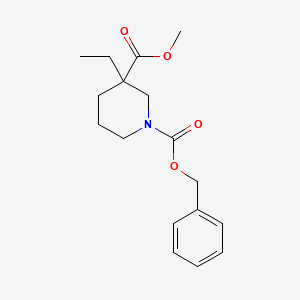

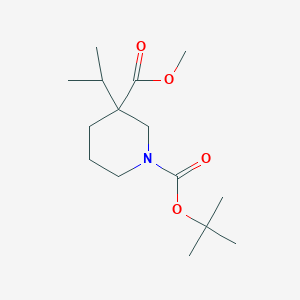
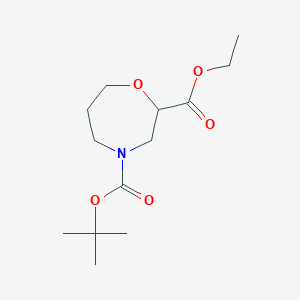
![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)
![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)
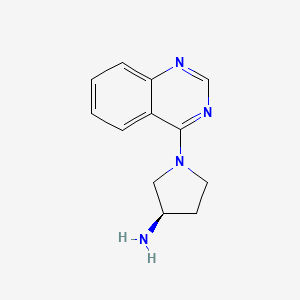
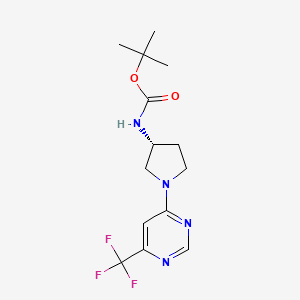
![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)
